3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of pyrazole derivatives, which are known for their diverse pharmacological activities. This particular compound exhibits potential applications in medicinal chemistry due to its structural characteristics and biological properties.
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide is classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound features a chlorophenyl group at the 3-position and a methyl group at the 1-position, contributing to its unique chemical properties.
The synthesis of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:
The synthesis may utilize various catalysts and solvents, with reaction conditions such as temperature and pH being crucial for optimizing yield and purity. For example, using a weak base like sodium carbonate during the ring closure can facilitate the reaction .
The molecular structure of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide can be represented as follows:
The compound features:
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its electronic structure, particularly due to the electron-withdrawing nature of the chlorine atom and the electron-donating properties of the methyl group.
The mechanism of action for 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide involves several pathways:
Studies have shown that pyrazole derivatives exhibit varied mechanisms depending on their structural features, often leading to significant biological effects such as anti-inflammatory and anticancer activities .
Relevant data from studies indicate that variations in substituents can significantly affect both physical and chemical properties, influencing solubility and reactivity profiles .
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide has potential applications in:
Research continues to explore its efficacy and safety profiles in clinical settings, emphasizing its role as a promising candidate for further development in pharmaceuticals .
Pyrazole-containing compounds represent a privileged scaffold in medicinal chemistry with a documented history of therapeutic applications spanning over six decades. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, marking the beginning of scientific interest in this heterocyclic system [4]. Since then, pyrazole derivatives have evolved into clinically significant agents, exemplified by non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib (selective COX-2 inhibitor), antipyrine (analgesic-antipyretic), and phenylbutazone (anti-arthritic) [4]. The structural versatility of the pyrazole core—a five-membered ring featuring two adjacent nitrogen atoms and three carbon atoms—enables diverse chemical modifications that have yielded compounds with varied pharmacological profiles. This adaptability has cemented pyrazole's status as a cornerstone in designing targeted therapeutics, particularly in oncology where agents like crizotinib (ALK inhibitor) demonstrate the scaffold's clinical relevance [7]. The historical progression from simple pyrazole analgesics to sophisticated kinase inhibitors underscores the scaffold's enduring value in addressing complex disease mechanisms.
Table 1: Clinically Significant Pyrazole-Based Therapeutics [4]
Compound Name | Therapeutic Category | Key Clinical Application |
---|---|---|
Celecoxib | NSAID | Selective COX-2 inhibition |
Crizotinib | Anticancer agent | ALK inhibition in lung cancer |
Antipyrine | Analgesic/Antipyretic | Fever and pain management |
Phenylbutazone | NSAID | Rheumatoid arthritis treatment |
Pyrazofurin | Antiviral/Anticancer | Nucleoside analog for tumor inhibition |
The strategic design of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide (molecular formula: C₁₁H₁₁ClN₄O; molecular weight: 250.69 g/mol) incorporates two critical pharmacophoric elements that synergistically enhance its bioactivity profile [1]. The 4-chlorophenyl substituent at the pyrazole 3-position significantly influences the compound's electronic distribution and lipophilicity. The chlorine atom's strong electron-withdrawing character creates a dipole moment that facilitates interactions with hydrophobic enzyme pockets, while simultaneously enhancing membrane permeability—a crucial factor for intracellular target engagement [2]. This modification mirrors successful halogenated aromatics in established drugs, where chlorine atoms frequently improve pharmacokinetic properties and binding affinity.
The carbohydrazide functional group (-CONHNH₂) attached at position 5 introduces hydrogen-bonding capabilities and structural flexibility essential for molecular recognition. This moiety serves as a versatile pharmacophore that can:
The methyl group at the N1 position provides steric protection against metabolic deactivation while maintaining molecular planarity, contrasting with bulkier substituents that may cause conformational strain [1]. This specific combination of chlorinated aromatic system and flexible hydrazide linker creates a multifunctional scaffold capable of diverse target interactions, as evidenced by its enhanced bioactivity compared to non-halogenated analogs (e.g., 3-phenyl-1-methyl-1H-pyrazole-5-carbohydrazide) or carboxylate derivatives (e.g., 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid) [2] [9].
Table 2: Comparative Structural Features and Properties of Related Pyrazole Derivatives [1] [2] [3]
Compound Name | Molecular Formula | Key Structural Differences | Bioactivity Implications |
---|---|---|---|
3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide | C₁₁H₁₁ClN₄O | Chlorophenyl + carbohydrazide | Enhanced anticancer/antimicrobial activity |
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide | C₁₁H₁₁FN₄O | Fluorine vs. chlorine substitution | Altered electronic profile/binding affinity |
3-(4-Chlorophenyl)-1H-pyrazole-5-carbohydrazide | C₁₀H₉ClN₄O | N1-unsubstituted (no methyl group) | Reduced metabolic stability |
3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | C₁₁H₉ClN₂O₂ | Carboxylic acid vs. carbohydrazide | Different hydrogen-bonding capacity |
Extensive structure-activity relationship (SAR) studies position 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide as a promising scaffold in oncology, particularly for solid tumors. The compound's structural framework demonstrates compelling bioactivity against lung carcinoma models, with closely related derivatives exhibiting potent apoptosis induction in A549 (non-small cell lung cancer) cell lines. Notably, hydrazone derivatives synthesized from this carbohydrazide core have shown IC₅₀ values as low as 0.28 μM in A549 cells—surpassing many conventional chemotherapeutics in preclinical models [6]. The mechanism involves caspase-dependent apoptosis initiation through mitochondrial pathways, coupled with cell cycle arrest at S-phase, effectively halting uncontrolled proliferation [4] [6].
Beyond oncology, the inherent bioisosteric properties of the carbohydrazide moiety contribute to antimicrobial potential. While specific microbiological data for this exact compound requires further exploration, structurally analogous molecules demonstrate broad-spectrum activity against Gram-positive bacteria and fungi. This bioactivity stems from membrane disruption and inhibition of essential microbial enzymes, facilitated by the chlorophenyl group's lipophilicity that enhances penetration through microbial cell walls [8]. The scaffold's dual therapeutic positioning reflects the pharmacophoric versatility of pyrazole-carbohydrazide hybrids, which can be structurally tuned toward either anticancer or anti-infective applications through strategic modifications of the hydrazide functionality and aryl substituents.
Table 3: Documented Biological Activities of Key Pyrazole-5-Carbohydrazide Derivatives [4] [6]
Derivative Structure | Cancer Cell Line | Reported Activity (IC₅₀/EC₅₀) | Primary Mechanism |
---|---|---|---|
(E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 | 0.28 µM | Apoptosis induction |
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCIH460 | 32-48 µM | Autophagy activation |
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | HepG-2 | 0.71 μM | S-phase cell cycle arrest |
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohyrazide | A549 | 49.85 μM | Growth inhibition |
Appendix: Standardized Compound Names from Literature
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3